Cas no 6965-77-1 (3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido)

3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido is a sulfonamide derivative characterized by its bifunctional hydroxyl groups and aromatic methylphenyl moiety. This compound exhibits potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals or specialty chemicals. The presence of both hydroxyethyl and hydroxyphenyl substituents enhances its solubility in polar solvents, facilitating further functionalization. Its sulfonamido group offers reactivity for amide bond formation or nucleophilic substitution, making it versatile for derivatization. The structural features suggest applicability in designing bioactive molecules or polymer precursors. Careful handling is advised due to potential sensitivity to moisture or reactive conditions. Analytical characterization typically includes HPLC, NMR, and mass spectrometry for purity verification.
3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido structure
6965-77-1 structure
Product Name:3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido
CAS No:6965-77-1
MF:C12H19NO4S
MW:273.348562479019
CID:508730
PubChem ID:81421
Update Time:2025-10-29

3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,N-(2-hydroxyethyl)-N-(3-hydroxypropyl)-4-methyl-
    • N-(2-hydroxyethyl)-N-(3-hydroxypropyl)-p-toluenesulphonamide
    • N-(2-hydroxyethyl)-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
    • N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-4-methylbenzene-1-sulfonamide
    • DTXSID50989770
    • NSC 63373
    • EINECS 230-172-4
    • N-(2-HYDROXYETHYL)-N-(3-HYDROXYPROPYL)-PARA-TOLUENESULFONAMIDE
    • NSC63373
    • NSC-63373
    • AKOS024332761
    • NS00044458
    • 6965-77-1
    • 3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido
    • Inchi: 1S/C12H19NO4S/c1-11-3-5-12(6-4-11)18(16,17)13(8-10-15)7-2-9-14/h3-6,14-15H,2,7-10H2,1H3
    • InChI Key: RUCCTVXPDZVRIG-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(N(CCO)CCCO)(=O)=O

Computed Properties

  • Exact Mass: 273.10357
  • Monoisotopic Mass: 273.103
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.2A^2
  • XLogP3: 0.4

Experimental Properties

  • Density: 1.266
  • Boiling Point: 470°Cat760mmHg
  • Flash Point: 238°C
  • Refractive Index: 1.565
  • PSA: 77.84
  • LogP: 1.44120

3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H594640-500mg
3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido
6965-77-1
500mg
$ 50.00 2022-06-04
TRC
H594640-1g
3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido
6965-77-1
1g
$ 70.00 2022-06-04
TRC
H594640-5g
3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido
6965-77-1
5g
$ 275.00 2022-06-04

Additional information on 3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido

Introduction to 3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido (CAS No. 6965-77-1)

3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido, with the CAS number 6965-77-1, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for various applications, particularly in drug development and biochemical studies.

The molecular structure of 3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido consists of a propane-1-sulfonamido backbone, which is functionalized with a hydroxy group at the third carbon position and a 2-hydroxyethyl substituent at the nitrogen atom. Additionally, the presence of a 4-methylphenyl group at the sulfur atom introduces a degree of aromaticity and potential for interactions with biological targets. This combination of functional groups makes the compound a versatile tool for researchers exploring novel therapeutic agents.

In recent years, there has been growing interest in sulfonamido derivatives due to their broad spectrum of biological activities. These compounds have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others. The specific arrangement of functional groups in 3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido suggests that it may interact with biological targets in ways that could be beneficial for therapeutic applications.

One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. The hydroxy and 2-hydroxyethyl groups can form hydrogen bonds with biological targets, while the aromatic ring can engage in π-stacking interactions. These features make it an attractive candidate for further exploration in medicinal chemistry.

Recent studies have begun to explore the pharmacological properties of sulfonamido derivatives, particularly those with aromatic substituents. For instance, compounds similar to 3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido have shown promise in inhibiting certain enzymes and receptors involved in cancer progression. The presence of the 4-methylphenyl group may enhance binding affinity to these targets, making it a valuable scaffold for developing novel anticancer agents.

The synthesis of 3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido presents an interesting challenge due to the complexity of its structure. However, advances in synthetic chemistry have made it possible to construct such molecules with increasing precision. Techniques such as multi-step organic synthesis, including sulfonylation and nucleophilic substitution reactions, have been employed to create this compound efficiently.

The chemical stability of this compound is another area of interest. The hydroxyl groups and sulfonamido moiety can influence its reactivity and solubility. Understanding these properties is crucial for determining its suitability for various applications, including formulation as a drug or research chemical.

In conclusion, 3-Hydroxy-N-(2-hydroxyethyl)-S-(4-methylphenyl)propane-1-sulfonamido (CAS No. 6965-77-1) is a compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further investigation. As research continues to uncover new applications for sulfonamido derivatives, this compound is likely to play an important role in the development of novel therapeutic agents.

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